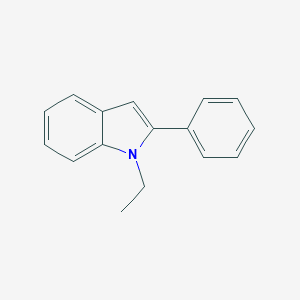

1-Ethyl-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-2-17-15-11-7-6-10-14(15)12-16(17)13-8-4-3-5-9-13/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKSXVONTIQCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157459 | |

| Record name | 1-Ethyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13228-39-2 | |

| Record name | 1-Ethyl-2-phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13228-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013228392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-2-phenylindole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q4U5R8QBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Ethyl-2-phenyl-1H-indole basic properties

An In-Depth Technical Guide to 1-Ethyl-2-phenyl-1H-indole: Core Properties and Scientific Context

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, reactivity, and its context within the broader class of biologically active 2-phenylindoles.

This compound (CAS No. 13228-39-2) is a derivative of the indole bicyclic structure, which consists of a benzene ring fused to a pyrrole ring.[1] The indole core is a "privileged structure" in drug discovery, meaning it binds to multiple biological receptors with high affinity, making it a foundational component in many pharmaceuticals.[2] This specific compound is characterized by an ethyl group at the N1 position of the indole ring and a phenyl substituent at the C2 position. This substitution pattern places it within the 2-phenylindole class, a group of compounds renowned for a wide spectrum of pharmacological activities.[2][3][4] Understanding the basic properties of this molecule is crucial for its effective use in laboratory synthesis and as a scaffold for developing novel therapeutic agents.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in experimental settings. The N-ethyl group, compared to an N-H indole, increases lipophilicity and can influence the compound's solubility and electronic characteristics.[1]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 13228-39-2 | [5][6][7] |

| Molecular Formula | C₁₆H₁₅N | [6][7][8] |

| Molecular Weight | 221.30 g/mol | [9][8][10] |

| Appearance | Pale yellow to tan crystalline solid/powder | [1][5][7] |

| Melting Point | 85-86 °C | [5][7] |

| Boiling Point | ~390.6 °C at 760 mmHg; 209 °C at 19 mmHg | [5][7] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, dichloromethane. | [5] |

| Density | ~1.03 g/cm³ | [5][7] |

| LogP | 4.25 - 4.33 | [7][11] |

These properties indicate a stable, solid organic compound with good solubility in common organic solvents, making it well-suited for use in organic synthesis and for purification via crystallization or column chromatography. Its high LogP value suggests significant lipophilicity, a key parameter in drug design influencing membrane permeability and pharmacokinetic profiles.

Synthesis and Mechanistic Insights

The synthesis of 2-substituted indoles is most classically achieved through the Fischer indole synthesis, a robust reaction discovered by Emil Fischer in 1883.[12] This acid-catalyzed method involves the reaction of an arylhydrazine with an aldehyde or ketone.[12][13] For this compound, the logical starting materials are N-ethyl-N-phenylhydrazine and acetophenone.

The Fischer Indole Synthesis Mechanism

The causality behind this powerful reaction lies in a sequence of well-defined steps, initiated by acid catalysis which can be provided by Brønsted or Lewis acids.[12]

-

Hydrazone Formation: N-ethyl-N-phenylhydrazine reacts with acetophenone to form the corresponding N-ethyl-N-phenylhydrazone.

-

Tautomerization: The hydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine').[12][14]

-

[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, irreversible[6][6]-sigmatropic rearrangement. This is the key bond-forming step that breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the benzene ring.[12][14]

-

Rearomatization & Cyclization: A proton transfer restores aromaticity, leading to a diimine intermediate.[12] This intermediate then undergoes an intramolecular cyclization to form a five-membered aminoacetal ring.[12]

-

Elimination: Under acidic conditions, the cyclic intermediate eliminates a molecule of ammonia (NH₃) to yield the final, energetically favorable aromatic indole ring system.[12]

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.

-

Reagents & Setup:

-

N-ethyl-N-phenylhydrazine

-

Acetophenone (1.0 equivalent)

-

Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Solvent (optional): Toluene or Xylene

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Step 1 (Hydrazone Formation): In the round-bottom flask, dissolve N-ethyl-N-phenylhydrazine and acetophenone (1.0 eq) in a minimal amount of ethanol with a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of starting materials. Remove the solvent under reduced pressure.

-

Step 2 (Cyclization): To the crude hydrazone, add the acid catalyst (e.g., a sufficient amount of PPA to ensure stirring, or 2-3 eq of ZnCl₂).

-

Step 3 (Heating): Heat the reaction mixture to 120-160 °C (depending on the catalyst) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Step 4 (Workup): Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice and basifying with a concentrated NaOH or Na₂CO₃ solution until pH > 8.

-

Step 5 (Extraction): Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Step 6 (Purification): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

-

Spectroscopic and Structural Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. The expected data provides a fingerprint for the molecule's unique structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Ethyl Group: A triplet (~1.4 ppm, 3H) and a quartet (~4.1 ppm, 2H). Aromatic Protons: Multiple signals in the aromatic region (~7.0-7.8 ppm) corresponding to the 9 protons of the phenyl and indole rings. Indole C3-H: A characteristic singlet at ~6.5 ppm.[15] |

| ¹³C NMR | Ethyl Group: Two signals in the aliphatic region (~15 ppm and ~40 ppm). Aromatic Carbons: Multiple signals in the aromatic region (110-140 ppm). |

| IR (KBr) | Peaks corresponding to C-H aromatic (~3100 cm⁻¹), C-H aliphatic (~2950 cm⁻¹), and C=C aromatic stretching (~1600 cm⁻¹, ~1450 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 221. |

Note: Specific chemical shifts (ppm) can vary based on the solvent and instrument used. A proton NMR spectrum is available for reference on ChemicalBook.[16]

Biological Significance and Therapeutic Potential

While this compound itself may not be a drug, its core structure is a highly valued scaffold in medicinal chemistry. The 2-phenylindole moiety is associated with a remarkable diversity of biological activities.[3][4] The introduction of the N-ethyl group serves to modulate the parent scaffold's properties, potentially enhancing potency, selectivity, or pharmacokinetic parameters like absorption and metabolism.

Key therapeutic areas where 2-phenylindole derivatives have shown promise include:

-

Anticancer Agents: Numerous studies report potent anti-proliferative effects against a wide range of cancer cell lines, including breast, lung, and leukemia.[3] Mechanisms often involve the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[3][4]

-

Anti-inflammatory Activity: Derivatives have been shown to inhibit key inflammatory pathways, such as those involving nitric oxide synthase (NOS) and NF-κB.[17] Some have also demonstrated selective inhibition of the COX-2 enzyme.[18]

-

Antimicrobial and Antiviral Effects: The scaffold has been explored for developing agents against various bacteria, fungi, and viruses, including Hepatitis B (HBV).[3]

-

Neuroprotective Effects: Certain derivatives are being investigated for their potential in treating neurodegenerative diseases.[3]

Caption: Therapeutic applications of the 2-phenylindole scaffold.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[5]

-

Exposure: Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water and seek medical advice if irritation persists.[5]

-

Storage: Store in a cool, dry place away from strong oxidizing agents, fire, and high temperatures.[5]

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile building block grounded in a rich history of chemical synthesis and medicinal application. Its well-defined physicochemical properties and accessible synthesis via the Fischer indole reaction make it a valuable tool for researchers. Its structural relation to the broadly active 2-phenylindole class positions it as a key scaffold for the design and development of next-generation therapeutic agents. This guide provides the foundational knowledge necessary for scientists to confidently and effectively utilize this compound in their research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. omicsonline.org [omicsonline.org]

- 5. chembk.com [chembk.com]

- 6. chem-casts.com [chem-casts.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | C16H15N | CID 83248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [oakwoodchemical.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 14. jk-sci.com [jk-sci.com]

- 15. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Ethyl-2-phenylindole(13228-39-2) 1H NMR [m.chemicalbook.com]

- 17. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

1-Ethyl-2-phenyl-1H-indole chemical structure and numbering

An In-depth Technical Guide to 1-Ethyl-2-phenyl-1H-indole: Structure, Synthesis, and Applications

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous natural products and synthetic pharmaceuticals.[1] This guide provides a detailed examination of a specific derivative, this compound (CAS No: 13228-39-2). We will dissect its molecular architecture, including the formal IUPAC numbering system, and present its key physicochemical and spectroscopic properties. A significant focus is placed on its synthesis, with a thorough exploration of the classic Fischer Indole Synthesis, including mechanistic insights and a detailed experimental protocol. Finally, the guide contextualizes the importance of the 2-phenylindole motif within contemporary drug discovery, highlighting its established biological activities and the potential of this compound as a valuable building block for developing novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile heterocyclic compound.

Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule's structure and properties is critical for its application in synthetic and medicinal chemistry. This section details the precise atomic arrangement, nomenclature, and key physical and spectral data for this compound.

Chemical Structure and IUPAC Numbering

This compound, with the molecular formula C₁₆H₁₅N, is an aromatic heterocyclic compound.[2][3] Its structure is characterized by a bicyclic indole core, which consists of a benzene ring fused to a five-membered pyrrole ring.[4] The "1H" designation in the name specifies the position of the single hydrogen atom on the nitrogen in the parent indole ring, although in this derivative, it is substituted. In this specific molecule, an ethyl group is attached at the nitrogen atom (position 1), and a phenyl group is bonded to the carbon at position 2.[4]

The standard IUPAC numbering for the indole ring system begins with the nitrogen atom as position 1, proceeds around the pyrrole ring to position 3, and then continues around the benzene ring from position 4 to 7. The carbon atoms at the ring fusion are designated 3a and 7a.

Caption: Chemical structure and IUPAC numbering of this compound.

Physicochemical Properties

The arrangement of the ethyl and phenyl groups on the indole core dictates the compound's physical characteristics, such as its solubility and electronic properties.[4] The phenyl group at the C2 position adds steric bulk and contributes significantly to the molecule's π-electron system.[4] Key quantitative properties are summarized below.

| Property | Value | Source |

| CAS Number | 13228-39-2 | [2] |

| Molecular Formula | C₁₆H₁₅N | [2] |

| Molecular Weight | 221.30 g/mol | [2] |

| Appearance | White to pale yellow or tan crystalline solid | [4][5] |

| Melting Point | 85-86 °C | [5] |

| Boiling Point | 209 °C at 19 mmHg | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane. | [5] |

Spectroscopic Profile

Structural elucidation and confirmation are typically achieved through spectroscopic methods. For this compound, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide definitive characterization.

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak [M]⁺ at m/z = 221, corresponding to the molecular weight of the compound.[2]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is crucial for confirming the placement of the substituent groups. The spectrum would show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and distinct aromatic protons from both the phenyl and indole ring systems.[6] ¹³C NMR would similarly show the expected number of unique carbon signals.

Synthesis and Mechanistic Insights

The construction of the indole scaffold is a well-established area of organic chemistry. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a primary and versatile method for preparing a wide range of indole derivatives, including this compound.[7]

The Fischer Indole Synthesis: Mechanism

This reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] The synthesis proceeds through a series of well-defined steps:

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone to form a phenylhydrazone intermediate.[9]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[7]

-

[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, the enamine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement, which temporarily disrupts the aromaticity of the benzene ring to form a di-imine intermediate.[8][10]

-

Rearomatization and Cyclization: The intermediate quickly rearomatizes. The newly formed amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.[11]

-

Ammonia Elimination: Under the acidic conditions, the resulting aminal intermediate eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole ring system.[7][9]

Caption: General workflow for the Fischer Indole Synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis

The following protocol is a representative, self-validating procedure for the synthesis of this compound. The success of the reaction is validated by the isolation and characterization of the final product, which should match the known properties outlined in Section 1.

Materials:

-

N-Ethyl-N-phenylhydrazine

-

Propiophenone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) as catalyst[7][8]

-

Ethanol (for recrystallization)

-

Toluene (as solvent)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of N-Ethyl-N-phenylhydrazine and propiophenone in toluene.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., 0.5 equivalents of ZnCl₂ or an excess of PPA) to the stirred mixture. The addition may be exothermic.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the appearance of a new, UV-active spot corresponding to the indole product. The reaction typically takes several hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it over ice water. If PPA was used, the mixture will be viscous and may require vigorous stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic product with a suitable solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to established literature values.[6]

Relevance in Research and Drug Development

The indole scaffold is of immense interest to medicinal chemists due to its presence in a vast array of biologically active compounds and its ability to participate in various biological interactions.[1]

The 2-Phenylindole Motif as a Pharmacophore

The 2-phenylindole core, in particular, has been identified as a privileged structure for targeting several biological pathways. Derivatives bearing this motif have demonstrated potent activity in multiple therapeutic areas:

-

Anticancer Activity: Numerous studies have highlighted 2-phenylindole derivatives as potent anticancer agents.[12][13] They have been shown to act through mechanisms such as the inhibition of tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[12] Furthermore, some analogs have been found to bind to estrogen receptors, making them relevant for hormone-dependent cancers like breast cancer.[13]

-

Anti-inflammatory Effects: The 2-phenylindole scaffold is also associated with significant anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes or suppress pro-inflammatory signaling pathways, such as the NF-κB pathway.[12]

-

Antimicrobial and Antiviral Potential: The versatile indole core has been explored for developing agents against various pathogens.[14] Research has shown that specific 2-phenylindole derivatives possess antibacterial, antifungal, and antiviral activities.[12]

The specific substitution of an ethyl group at the N1 position, as in this compound, can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets compared to its N-unsubstituted or N-methylated counterparts. This makes it a valuable lead compound or intermediate for further chemical modification and optimization in drug discovery programs.

Conclusion

This compound is a well-defined heterocyclic compound with a structure that is readily confirmed by modern spectroscopic techniques. Its synthesis is reliably achieved through the historic yet powerful Fischer Indole Synthesis, a testament to the enduring utility of classic organic reactions. The core 2-phenylindole motif is a validated pharmacophore, particularly in the fields of oncology and anti-inflammatory research. Therefore, this compound represents not just a distinct chemical entity, but a strategic platform for the design and development of next-generation therapeutic agents.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H15N | CID 83248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. 1-Ethyl-2-phenylindole(13228-39-2) 1H NMR spectrum [chemicalbook.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. youtube.com [youtube.com]

- 12. omicsonline.org [omicsonline.org]

- 13. researchgate.net [researchgate.net]

- 14. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Ethyl-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Ethyl-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, spectral characterization, safety protocols, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Core Chemical Identity

Chemical Name: this compound

CAS Number: 13228-39-2[1]

Molecular Formula: C₁₆H₁₅N[1]

Molecular Weight: 221.30 g/mol [1]

Synonyms

This compound is also known by several other names in literature and commercial listings:

-

1-Ethyl-2-phenylindole[1]

-

N-Ethyl-2-phenylindole

-

1H-Indole, 1-ethyl-2-phenyl-[2]

-

2-phenyl-1-ethylindole

Structural Representation

The structure of this compound consists of a central indole core, which is a bicyclic aromatic heterocycle, with an ethyl group attached to the nitrogen atom at position 1 and a phenyl group at position 2.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The most common and classical method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.

For the synthesis of this compound, the logical starting materials are N-ethyl-N-phenylhydrazine and acetophenone .

Fischer Indole Synthesis: Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:

-

Hydrazone Formation: The synthesis begins with the condensation of N-ethyl-N-phenylhydrazine and acetophenone to form the corresponding hydrazone. This is a standard imine formation reaction.

-

Tautomerization: The hydrazone then tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[3]

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

-

Elimination: The final step involves the elimination of ammonia to yield the stable, aromatic indole ring.

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole (A Model for this compound)

Materials:

-

N-ethyl-N-phenylhydrazine

-

Acetophenone

-

Ethanol

-

Glacial Acetic Acid

-

Polyphosphoric acid or Zinc Chloride (as catalyst)

-

Ice

-

Ethyl acetate and Hexane (for purification)

Step-by-Step Methodology:

Part 1: Hydrazone Formation

-

In a round-bottom flask, dissolve N-ethyl-N-phenylhydrazine and an equimolar amount of acetophenone in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to precipitate the hydrazone.

-

Filter the solid product and wash with cold ethanol. The hydrazone can be used in the next step without further purification.

Part 2: Indolization

-

In a separate flask, heat polyphosphoric acid (or zinc chloride) to approximately 150-170°C.

-

Carefully add the dried hydrazone from the previous step to the hot acid with stirring.

-

Maintain the temperature and continue stirring for 30-60 minutes. The color of the mixture will darken.

-

Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Acid Catalyst in Hydrazone Formation: Acetic acid catalyzes the condensation reaction between the hydrazine and the ketone.

-

Polyphosphoric Acid/Zinc Chloride in Indolization: A strong Lewis or Brønsted acid is required to facilitate the[4][4]-sigmatropic rearrangement and subsequent cyclization and dehydration steps.[3][6]

-

Ice Quenching: Pouring the hot reaction mixture onto ice helps to control the exothermic neutralization process and facilitates the precipitation of the product.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.

Physical and Spectroscopic Data

Physical Properties

| Property | Value | Source |

| Appearance | Yellow crystalline powder | [7] |

| Melting Point | 85-86 °C | [7] |

| Boiling Point | 390.6 °C at 760 mmHg | [7] |

| Density | 1.03 g/cm³ | [7] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane. | [8] |

| LogP | 4.25 | [2] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy:

While a full spectrum for this compound is not available in the search results, the expected signals can be predicted based on the structure and data from similar compounds. For instance, the related 1-ethyl-1H-indole-3-carbaldehyde shows a quartet for the ethyl CH₂ group around 4.24 ppm and a triplet for the ethyl CH₃ group around 1.56 ppm.[4] The aromatic protons of the indole and phenyl rings would appear in the range of 7-8.5 ppm.

¹³C NMR Spectroscopy:

Similarly, based on data for 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group carbons would appear at approximately 41.89 ppm (CH₂) and 15.05 ppm (CH₃).[4] The numerous aromatic carbons would be found in the 110-140 ppm region.

Mass Spectrometry:

The molecular ion peak (M+) would be expected at m/z = 221, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns for N-alkyl indoles involve the loss of the alkyl group or parts of it.[9] The fragmentation of the phenyl group is also a possibility. A prominent fragment might be observed at m/z = 206, corresponding to the loss of a methyl group.[1]

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates the following:[10]

-

Hazards: The product is not classified as hazardous. However, as with all chemicals, it should be handled with care. It is noted to be moisture-sensitive.

-

First Aid Measures:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection.

-

-

Storage:

-

Keep in a dry, cool, and well-ventilated place.

-

Keep the container tightly closed.

-

Potential Applications in Research and Drug Development

While specific studies on the biological activity of this compound are not detailed in the provided search results, the 2-phenylindole scaffold is a well-known pharmacophore with a broad range of biological activities.[11]

-

Anticancer Activity: Many 2-phenylindole derivatives have been investigated for their potential as anticancer agents.[10][12] They have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.[3][10]

-

Anti-inflammatory Activity: The indole nucleus is also a key component of many anti-inflammatory drugs. Derivatives of 2-phenylindole have been explored for their potential to inhibit inflammatory pathways.[13][14]

-

Other Biological Activities: The broader class of indole derivatives has been shown to possess a wide array of pharmacological properties, including antibacterial, antiviral, and antifungal activities.[10]

The ethyl group at the N-1 position and the phenyl group at the C-2 position of this compound can be synthetically modified to create a library of novel compounds for screening in various biological assays. This makes it a valuable starting material or intermediate for drug discovery programs.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is of significant interest to the fields of medicinal chemistry and drug development. Its preparation via the Fischer indole synthesis is a classic and robust method. While further research is needed to fully elucidate the specific biological activities of this particular derivative, its structural similarity to other known bioactive 2-phenylindoles makes it a promising candidate for further investigation. This guide provides a solid foundation of its chemical properties, synthesis, and safety, enabling researchers to confidently incorporate this compound into their research endeavors.

References

- 1. This compound | C16H15N | CID 83248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. japsonline.com [japsonline.com]

- 4. rsc.org [rsc.org]

- 5. Preparation of 2-phenylindole | PDF [slideshare.net]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. japsonline.com [japsonline.com]

- 11. rsc.org [rsc.org]

- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprint of 1-Ethyl-2-phenyl-1H-indole: A Technical Guide for Researchers

Introduction: The Need for Rigorous Characterization

In the landscape of drug discovery and materials science, indole derivatives represent a cornerstone scaffold, celebrated for their vast biological activities and versatile chemical properties. Among these, 1-Ethyl-2-phenyl-1H-indole (CAS 13228-39-2) is a significant molecule whose utility in synthetic and medicinal chemistry necessitates unambiguous structural confirmation.[1] For the research scientist, positive identification and purity assessment are not mere formalities; they are the bedrock of reliable, reproducible results.

This guide provides an in-depth analysis of the core spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Moving beyond a simple recitation of data, this document, crafted from a field-proven perspective, delves into the causality behind the spectral features and the logic of the experimental protocols. It is designed to serve as a practical reference for scientists engaged in the synthesis, analysis, and application of this important heterocyclic compound.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is the initial and most definitive step in molecular characterization, providing the exact molecular weight and invaluable clues to the compound's structure through its fragmentation pattern. For this compound, this analysis confirms the elemental composition and highlights the stability of the core indole structure.

Data Summary: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum obtained via Gas Chromatography-Mass Spectrometry (GC-MS) provides a clear fingerprint of the molecule.[2] The key is to identify not only the molecular ion (M⁺) but also the stable fragments that arise from its decomposition.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Relative Intensity |

| 221 | [M]⁺˙ (Molecular Ion) | High |

| 206 | [M - CH₃]⁺ | High |

| 204 | [M - C₂H₅]⁺ or [M - CH₃ - H₂]⁺ | Moderate |

| 115 | Further fragmentation | Low |

Expert Interpretation & Mechanistic Insight

The fragmentation of this compound under electron ionization is a logical process governed by the stability of the resulting ions.

-

The Molecular Ion (m/z 221): The presence of a strong molecular ion peak is characteristic of aromatic and heterocyclic systems, indicating the inherent stability of the indole ring structure. Its exact mass, calculated as 221.1204, corresponds to the molecular formula C₁₆H₁₅N.[2]

-

The Base Peak (m/z 206): The most abundant fragment is observed at m/z 206. This corresponds to the loss of a methyl radical (•CH₃) from the N-ethyl group. This is a classic example of β-cleavage relative to the indole nitrogen, resulting in a highly stable, resonance-delocalized cation. The stability of this fragment is the driving force for this specific fragmentation pathway, making it the most probable event.

-

The [M - C₂H₅]⁺ Fragment (m/z 204): The peak at m/z 204 likely arises from the loss of the entire ethyl group as a radical (•C₂H₅), leading to the 2-phenylindole cation. This pathway is also favorable and provides strong evidence for the N-ethyl substitution.

This fragmentation pattern is not just a series of numbers; it is a validation of the molecular structure. The logical loss of fragments from the N-ethyl substituent, while leaving the core aromatic system intact, provides high confidence in the compound's identity.

Experimental Protocol: GC-MS Analysis

The choice of GC-MS is deliberate for a molecule of this nature. Its volatility and thermal stability make it an ideal candidate for gas-phase separation and ionization.[3] A high-resolution instrument like a Quadrupole Time-of-Flight (QTOF) mass spectrometer is preferred for its ability to provide high mass accuracy, which is crucial for confirming elemental composition.[4]

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane phase) is suitable for separating aromatic heterocycles.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at a high temperature (e.g., 280-300°C) to ensure rapid volatilization. A split injection mode is often used to prevent column overloading.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Program: A temperature gradient is employed to ensure good separation. A typical program starts at a lower temperature (e.g., 100°C), holds for 1-2 minutes, and then ramps at a controlled rate (e.g., 15-20°C/min) to a final temperature of 300-320°C, holding for several minutes to ensure all components elute.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400 to capture all relevant fragments.

-

Data Acquisition: Acquire data in full-scan mode to obtain a complete mass spectrum.

-

Workflow Visualization

References

Physical properties of 1-Ethyl-2-phenyl-1H-indole (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of 1-Ethyl-2-phenyl-1H-indole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No: 13228-39-2), with a specific focus on its melting point and solubility characteristics. Intended for researchers, scientists, and professionals in drug development, this document synthesizes reported data with foundational scientific principles and detailed experimental protocols. The objective is to furnish a robust framework for the accurate assessment and application of this compound in a laboratory setting. Methodologies are presented not merely as procedural steps but as self-validating systems, grounded in established principles of physical organic chemistry and pharmaceutical sciences.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₆H₁₅N.[1][2] The structure is characterized by a bicyclic indole core, which consists of a fused benzene and pyrrole ring.[3] This core is substituted with an ethyl group at the nitrogen atom (N-1) and a phenyl group at the C-2 position.[3] This specific substitution pattern dictates the molecule's steric and electronic properties, which in turn govern its physical behavior and reactivity.[3]

A thorough understanding of its physical properties, such as melting point and solubility, is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. These parameters provide foundational data for predicting purity, selecting appropriate solvent systems, and designing viable drug delivery strategies.

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[4][5] For a pure compound, this transition occurs over a narrow temperature range, making it a crucial indicator of purity. The presence of impurities typically causes a depression and broadening of the melting point range.[6]

Reported Melting Point Data

Reported values for the melting point of this compound exhibit some variation in the literature, underscoring the importance of empirical verification. One source reports a melting point range of 95-98°C for what is described as a pale yellow to tan crystalline solid.[7] Another study, however, reports a significantly higher melting point of 191-192°C.[8] This discrepancy may arise from differences in crystalline form (polymorphism) or the purity of the samples analyzed.

| Property | Reported Value | Source |

| Melting Point | 95-98 °C | ChemBK[7] |

| Melting Point | 191-192 °C | YMER[8] |

Causality in Experimental Determination

The accurate determination of a melting point relies on achieving thermal equilibrium between the heating medium, the thermometer, and the sample. A slow, controlled heating rate (approximately 1-2°C per minute) is paramount in the vicinity of the expected melting point. Rapid heating does not allow sufficient time for heat transfer, leading to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially elevated and broad melting point range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound using a capillary-based melting point apparatus.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 1-2 mm high.[4][9]

-

Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb aligned with the sample.[4]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min) to get a preliminary estimate.[6] This conserves time for the subsequent accurate measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Begin heating at a slow, controlled rate of approximately 2°C per minute.[6]

-

Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T₂) at which the last solid crystal melts completely.[9]

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range is typically narrow (0.5-1.0°C).

-

Verification: Conduct at least two additional measurements to ensure the result is consistent and reproducible.

Workflow Visualization

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, aqueous solubility is a critical determinant of bioavailability, while solubility in organic solvents is essential for synthesis, purification, and formulation.[10]

Scientific Principles and Predicted Solubility

The solubility of this compound is governed by the "like dissolves like" principle. The molecule possesses both non-polar (lipophilic) and moderately polar characteristics.

-

Non-Polar Features: The phenyl ring and the ethyl group are hydrophobic, contributing to solubility in non-polar organic solvents.

-

Polar Features: The indole ring system, particularly the nitrogen atom and the associated pi-electron cloud, imparts some polarity. While the N-H proton of a parent indole is absent (replaced by an ethyl group), the nitrogen lone pair can still act as a hydrogen bond acceptor.

Based on these structural attributes, this compound is expected to be sparingly soluble in water but readily soluble in various organic solvents.[7] The aromatic nature of the indole and phenyl rings suggests favorable interactions with aromatic solvents like toluene, while its moderate polarity should allow for dissolution in polar aprotic solvents like DMSO and polar protic solvents like ethanol.[11][12]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | Predominantly non-polar structure limits interaction with water's strong hydrogen bonding network.[7][13] |

| Ethanol, Methanol | Soluble | Alkyl chain of the alcohol interacts with the non-polar groups, while the hydroxyl group can interact with the indole core.[7][12] | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Effective at solvating moderately polar compounds with large non-polar regions.[7] |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong intermolecular interactions with the indole moiety.[11] | |

| Acetonitrile (ACN) | Moderate | Polar nature suggests good solubility.[11] | |

| Non-Polar | Toluene | Moderate | Aromatic nature of toluene can engage in pi-stacking interactions with the indole and phenyl rings.[11] |

| Hexanes | Low | Highly non-polar solvent is unlikely to effectively solvate the more polar indole portion of the molecule.[11] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate measure of a compound's maximum dissolved concentration under specific conditions.[10][14]

Methodology:

-

Preparation: Prepare the desired solvent systems (e.g., pH 7.4 phosphate-buffered saline for physiological relevance, various organic solvents).

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains present throughout the experiment, confirming that saturation has been achieved.

-

Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C for standard conditions or 37°C for biopharmaceutical relevance).[14][15] Agitate the mixture for an extended period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.[15]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This is a critical step; methods include centrifugation followed by careful pipetting of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[15]

-

Quantification: Accurately dilute a known volume of the clear, saturated solution with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[15]

-

Calculation: Create a standard calibration curve using solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility in the saturated solution by applying the dilution factor. Express solubility in units such as mg/mL or µg/mL.

Workflow Visualization

Caption: Workflow for Shake-Flask Equilibrium Solubility Assay.

Conclusion

The physical properties of this compound, namely its melting point and solubility, are fundamental parameters that dictate its handling, purification, and application in scientific research. The reported melting point of 95-98°C serves as a benchmark for purity assessment, though conflicting reports suggest that empirical validation is essential. The compound's structural characteristics indicate poor aqueous solubility but good solubility in common organic solvents like ethanol and dichloromethane, a profile that can be quantitatively confirmed using the robust shake-flask method. The detailed protocols and underlying principles provided in this guide offer a comprehensive framework for researchers to accurately characterize this compound, ensuring reliable and reproducible results in drug discovery and development endeavors.

References

- 1. chem-casts.com [chem-casts.com]

- 2. This compound | C16H15N | CID 83248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chembk.com [chembk.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. byjus.com [byjus.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. benchchem.com [benchchem.com]

- 12. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. who.int [who.int]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

The 2-Phenylindole Core: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylindole scaffold represents a cornerstone in medicinal chemistry, a "privileged structure" that has given rise to a diverse array of biologically active molecules.[1] This technical guide provides a comprehensive exploration of the discovery and historical development of 2-phenylindole derivatives. We will traverse the seminal synthetic methodologies, from the classical Fischer indole synthesis to modern palladium-catalyzed cross-coupling reactions, offering a comparative analysis to inform experimental design. Furthermore, this guide will illuminate the evolution of our understanding of the pharmacological potential of this remarkable heterocyclic system, with a particular focus on its role in the development of selective estrogen receptor modulators (SERMs). Through detailed protocols, mechanistic insights, and a historical perspective, this document aims to equip researchers with the knowledge to navigate and innovate within the rich chemical landscape of 2-phenylindole derivatives.

The Genesis of a Privileged Scaffold: Early Syntheses of the 2-Phenylindole Core

The story of the 2-phenylindole framework is intrinsically linked to the broader history of indole chemistry. While isolating and characterizing indole itself from indigo dye in the mid-19th century, it was the development of synthetic methods that truly unlocked the potential of this heterocyclic system.

The Landmark Fischer Indole Synthesis (1883)

The first widely applicable and historically significant method for the synthesis of indoles, including 2-phenylindoles, was reported by the Nobel laureate Hermann Emil Fischer in 1883.[2][3] This acid-catalyzed cyclization of a phenylhydrazone, derived from the condensation of a phenylhydrazine with a ketone or aldehyde, remains a fundamental and widely practiced method in organic synthesis.[2][3]

The synthesis of the parent 2-phenylindole via the Fischer method typically involves the reaction of phenylhydrazine with acetophenone to form acetophenone phenylhydrazone, which is then subjected to cyclization using an acid catalyst.[2]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

-

Step 1: Formation of Acetophenone Phenylhydrazone

-

In a round-bottom flask, combine equimolar amounts of acetophenone and phenylhydrazine in ethanol.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Reflux the mixture for 1-2 hours.

-

Upon cooling, the acetophenone phenylhydrazone will precipitate.

-

Isolate the product by filtration and wash with cold ethanol.

-

-

Step 2: Acid-Catalyzed Cyclization

-

Combine the dried acetophenone phenylhydrazone with a suitable acid catalyst. Common choices include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or strong Brønsted acids like sulfuric acid (H₂SO₄).[3]

-

Heat the mixture to a temperature typically ranging from 150 to 200°C. The optimal temperature is dependent on the chosen catalyst.

-

The reaction is often monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and worked up by adding water and extracting the product with an organic solvent.

-

The crude 2-phenylindole can be purified by recrystallization or column chromatography.

-

Causality in Experimental Choices: The choice of acid catalyst is critical in the Fischer indole synthesis. Lewis acids like ZnCl₂ are effective but can require harsh conditions. Protic acids like PPA often provide higher yields and cleaner reactions by acting as both a catalyst and a solvent. The high temperatures are necessary to overcome the activation energy of the key[2][2]-sigmatropic rearrangement step in the mechanism.

The Evolution of Synthesis: From Classical Reactions to Modern Marvels

While the Fischer synthesis laid the groundwork, the demand for more efficient, versatile, and milder methods for constructing the 2-phenylindole core has driven the development of a plethora of alternative strategies.

Other Classical Approaches

-

Bischler-Möhlau Indole Synthesis: This method, developed in the late 19th century, involves the reaction of an α-haloacetophenone with an excess of aniline.[4] While historically significant, it often suffers from harsh reaction conditions and the formation of side products.[4]

-

Madelung Synthesis: Reported in 1912, the Madelung synthesis utilizes the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, such as sodium ethoxide, to yield the indole ring.[5]

The Dawn of Palladium Catalysis

The advent of transition-metal catalysis in the latter half of the 20th century revolutionized organic synthesis, and the construction of the 2-phenylindole core was no exception. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools, offering milder conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

-

Larock Indole Synthesis: Developed by Richard C. Larock, this method involves the palladium-catalyzed annulation of an o-haloaniline with an internal alkyne.[2] This reaction provides a direct route to 2,3-disubstituted indoles.

-

Sonogashira Coupling followed by Cyclization: A two-step sequence involving the palladium-catalyzed Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl aniline, is a versatile strategy for synthesizing 2-substituted indoles.

-

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of the Buchwald-Hartwig amination can be employed to construct the indole ring system.[6]

A Comparative Overview of Synthetic Methodologies

The choice of synthetic route to a particular 2-phenylindole derivative is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. The following table provides a comparative summary of key synthetic methods.

| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde | Acid catalyst (ZnCl₂, PPA, H₂SO₄) | High temperature (150-200°C) | Readily available starting materials, well-established | Harsh conditions, limited functional group tolerance |

| Bischler-Möhlau Synthesis | α-Haloacetophenone, Aniline | Excess aniline | High temperature | Access to 2-arylindoles | Harsh conditions, often low yields, side products |

| Madelung Synthesis | N-acyl-o-toluidine | Strong base (e.g., NaOEt) | Very high temperature (>300°C) | Utilizes readily available starting materials | Extremely harsh conditions, limited scope |

| Larock Indole Synthesis | o-Haloaniline, Internal Alkyne | Palladium catalyst, Base | 60-120°C | Milder conditions, good functional group tolerance | Requires pre-functionalized starting materials |

| Sonogashira Coupling/Cyclization | o-Haloaniline, Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | Room temperature to 100°C | Milder conditions, high yields, versatile | Two-step process |

From Serendipity to Design: The Biological Significance of 2-Phenylindoles

The 2-phenylindole scaffold has proven to be a remarkably fruitful template for the discovery of potent and selective modulators of various biological targets. The journey of these compounds from chemical curiosities to life-changing therapeutics is a testament to the power of medicinal chemistry.

The Emergence of 2-Phenylindoles as Selective Estrogen Receptor Modulators (SERMs)

A pivotal moment in the history of 2-phenylindole derivatives was their identification as a novel class of nonsteroidal selective estrogen receptor modulators (SERMs).[7] SERMs are a class of compounds that exhibit tissue-selective estrogenic and antiestrogenic effects.[8] This dual activity allows them to provide the benefits of estrogen in some tissues, such as bone, while blocking its detrimental effects in others, like the breast and uterus.[8][9]

Zindoxifene: An Early Pioneer

First described in 1984, zindoxifene was an early 2-phenylindole derivative investigated as a treatment for breast cancer.[7] Although it ultimately failed in clinical trials due to its estrogenic-like activity, its development was a crucial stepping stone.[7] The major metabolite of zindoxifene, D-15414, was found to have high affinity for the estrogen receptor.[2] This discovery paved the way for the development of more refined 2-phenylindole-based SERMs.[7]

Bazedoxifene: A Clinical Success Story

Derived from the structural backbone of zindoxifene's metabolite, bazedoxifene is a third-generation SERM that has achieved clinical success.[5][10] It is approved for the prevention of postmenopausal osteoporosis and is also used in combination with conjugated estrogens to treat menopausal symptoms.[10]

Mechanism of Action of Bazedoxifene

Bazedoxifene exerts its tissue-selective effects by binding to estrogen receptors (ERα and ERβ).[11] The binding of bazedoxifene induces a unique conformational change in the estrogen receptor, which differs from the conformation induced by estrogen.[4] This altered conformation leads to the differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner.[4]

-

In Bone: Bazedoxifene acts as an estrogen agonist, promoting the recruitment of co-activators that lead to the expression of genes that maintain bone mineral density.[4]

-

In the Uterus and Breast: Bazedoxifene acts as an estrogen antagonist.[4] The conformational change it induces in the ER favors the recruitment of co-repressors, which block the transcription of estrogen-responsive genes that promote cell proliferation in these tissues.[4]

Signaling Pathway of Bazedoxifene at the Estrogen Receptor

References

- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-15414 - Wikipedia [en.wikipedia.org]

- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 4. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 5. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 7. Zindoxifene - Wikipedia [en.wikipedia.org]

- 8. Selective estrogen receptor modulators: a look ahead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Estrogen Receptor Modulators (SERMs) - Gynecology - Medbullets Step 2/3 [step2.medbullets.com]

- 10. Bazedoxifene - Wikipedia [en.wikipedia.org]

- 11. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Phenylindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple receptors with high affinity, offering a fertile ground for the development of novel therapeutics.[1][2] The indole ring system is a quintessential example of such a scaffold, found in numerous natural products and pharmaceutical agents.[3][4][5] Among its many derivatives, the 2-phenylindole core has garnered significant attention, demonstrating a remarkable versatility that has propelled it to the forefront of drug discovery efforts across various therapeutic areas.[1][6] This guide provides a comprehensive technical overview of the biological significance of the 2-phenylindole scaffold, delving into its diverse pharmacological activities, underlying mechanisms of action, structure-activity relationships (SAR), and the synthetic strategies employed to generate these promising molecules.

The unique arrangement of a phenyl group at the 2-position of the indole ring system endows these compounds with distinct physicochemical properties, including high electron mobility and thermal stability.[4][6] These characteristics, coupled with the inherent biological relevance of the indole nucleus—a key component of molecules like serotonin, melatonin, and tryptophan—make the 2-phenylindole scaffold an attractive starting point for the design of new drugs.[6] Research over the past two decades has revealed that derivatives of this core structure exhibit potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[1][6] This guide will explore these activities in detail, providing field-proven insights and methodologies for the drug development professional.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of 2-phenylindole derivatives is one of the most extensively studied aspects of this scaffold, with compounds demonstrating efficacy against a wide range of cancer cell lines, including those of the breast, lung, prostate, and colon.[5][6][7] Their mechanisms of action are multifaceted, primarily revolving around the disruption of crucial cellular processes such as tubulin polymerization and estrogen receptor signaling.[8]

Mechanism of Action 1: Inhibition of Tubulin Polymerization

A significant number of 2-phenylindole derivatives exert their cytotoxic effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[4][6] This disruption leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells.[4][6] For instance, certain 3-formyl-2-phenylindoles have shown potent inhibition of tubulin polymerization, with IC50 values in the low micromolar range.[9]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of 2-phenylindole derivatives on tubulin polymerization.

1. Reagents and Materials:

- Tubulin (porcine brain, >99% pure)

- Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

- GTP solution (100 mM)

- Test compounds (2-phenylindole derivatives) dissolved in DMSO

- Positive control (e.g., Colchicine)

- 96-well microplate reader with temperature control (37°C)

2. Procedure:

- Prepare a tubulin solution (e.g., 1 mg/mL) in cold polymerization buffer.

- Add varying concentrations of the test compounds or positive control to the wells of a 96-well plate. Include a DMSO-only control.

- Initiate the polymerization reaction by adding the cold tubulin solution and GTP (to a final concentration of 1 mM) to each well.

- Immediately place the plate in the microplate reader pre-heated to 37°C.

- Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

- Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Mechanism of Action 2: Modulation of Estrogen Receptor Signaling

A subset of 2-phenylindole derivatives functions as Selective Estrogen Receptor Modulators (SERMs).[8][10][11] These compounds are particularly relevant for hormone-dependent breast cancers. They competitively bind to the estrogen receptor (ER), thereby blocking the proliferative signals induced by estrogen.[8] This antagonistic action on the ER can lead to cell cycle arrest and apoptosis in ER-positive breast cancer cells, such as the MCF-7 cell line.[10] The 2-phenylindole scaffold is the parent structure for several SERMs, including zindoxifene and bazedoxifene.[11]

Signaling Pathway: Estrogen Receptor Modulation by 2-Phenylindole SERMs

Caption: Inhibition of estrogen-mediated gene transcription by 2-phenylindole SERMs.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various 2-phenylindole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazolylindol-3-one derivative 3a | MCF-7 (Breast) | 1.31 ± 0.8 | [12] |

| Doxorubicin (Reference) | MCF-7 (Breast) | >100 | [12] |

| Compound 2 | MCF-7 (Breast) | Highly Active | [12] |

| Compound 10 | MCF-7 (Breast) | Highly Active | [12] |

| Bisindole type structure 31 | MCF-7 (Breast) | 2.71 | [10] |

| Combretastatin A4 conjugate 86 | MCF-7 (Breast) | 1.86 | [10] |

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a driving factor in numerous diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.[6] 2-Phenylindole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes and modulate the NF-κB signaling pathway.[4][6]

Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13] The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[13] Several 2-phenylindole derivatives have been synthesized and shown to exhibit selective inhibition of COX-2 over COX-1.[4][6] For example, derivatives containing a SO2Me group have demonstrated high selectivity for COX-2.[4][6]

Workflow: Screening for COX-2 Inhibitory Activity

Caption: A typical workflow for identifying selective COX-2 inhibiting 2-phenylindoles.

Mechanism of Action: NF-κB Pathway Inhibition

The transcription factor NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4][6] Some 2-phenylindole derivatives have been shown to suppress the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages, leading to a reduction in the production of these inflammatory mediators.[4][6]

Antimicrobial and Antiviral Activities

The 2-phenylindole scaffold has also demonstrated significant potential in combating infectious diseases.

-

Antibacterial Activity: Derivatives have shown potent effects against various bacterial strains, including multidrug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[6] The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] Furthermore, novel 2-phenylindole analogues have been synthesized and evaluated for their activity against a range of bacteria, with some showing minimum inhibitory concentrations (MICs) in the low µg/mL range.[14][15][16]

-

Antitubercular Activity: The 2-phenylindole scaffold has been identified as a novel bactericidal agent against Mycobacterium tuberculosis.[17] Some derivatives have shown synergistic activity with existing anti-TB drugs in in vitro models.[4][6]

-

Antiviral and Antimalarial Potential: The broad biological activity of 2-phenylindoles extends to antiviral and antimalarial applications, with some derivatives showing potency comparable to standard drugs like chloroquine in in-vitro studies against Plasmodium falciparum.[4][6]

Neuroprotective and CNS Activities

The versatility of the 2-phenylindole scaffold is further highlighted by its activity in the central nervous system (CNS).

-

Neuroprotection: In the context of neurodegenerative diseases like Parkinson's, which involve neuroinflammation and oxidative stress, indole derivatives have shown promise.[18][19][20] Some have been found to reduce the production of inflammatory factors and suppress inflammasome activation in microglial cells.[18]

-

Antidepressant and Other CNS Effects: The indole nucleus is a key feature of many CNS-active drugs.[21] 2-Phenylindole derivatives have been synthesized and evaluated for antidepressant potential, with some compounds showing a significant decrease in immobility time in animal models like the Forced Swimming Test (FST) and Tail Suspension Test (TST).[21] Additionally, these derivatives have been explored for anticonvulsant and antipsychotic properties.[6]

Synthetic Methodologies

The synthesis of 2-phenylindole derivatives is crucial for exploring their structure-activity relationships and developing new drug candidates. Several methods have been established, with the Fischer indole synthesis being one of the most common.[4][6][22]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

This protocol describes a classical and widely used method for synthesizing the 2-phenylindole core.[21][23]

1. Step 1: Formation of Phenylhydrazone

- Reactants: An appropriate acetophenone and phenylhydrazine.

- Procedure:

- Dissolve the acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).

- Add a catalytic amount of glacial acetic acid.

- Cool the mixture in an ice bath (0°C) to facilitate the precipitation of the solid product.

- Filter the resulting phenylhydrazone, wash it with dilute HCl followed by rectified spirit.

- Recrystallize the product from ethanol to obtain the purified phenylhydrazone.